Cas no 383907-18-4 (L-a-Phosphatidylethanolamine)

L-a-Phosphatidylethanolamine 化学的及び物理的性質
名前と識別子
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- 2-azaniumylethyl [(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
- 2-azaniumylethyl (2R)-2-[(9Z)-octadec-9-enoyloxy]-3-(stearoyloxy)propyl phosphate
- 1-stearoyl-2-oleoyl-GPE
- 1-stearoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
- GPE(18:0/18:1)
- 1-stearoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine zwitter
- L-a-Phosphatidylethanolamine
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- インチ: 1S/C41H80NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,39H,3-17,19,21-38,42H2,1-2H3,(H,45,46)/b20-18-/t39-/m1/s1
- InChIKey: JQKOHRZNEOQNJE-DJEJVYNPSA-N
- ほほえんだ: P(=O)([O-])(OCC[NH3+])OC[C@@H](COC(CCCCCCCCCCCCCCCCC)=O)OC(CCCCCCC/C=C\CCCCCCCC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 51
- 回転可能化学結合数: 42
- 複雑さ: 847
- 疎水性パラメータ計算基準値(XlogP): 13.7
- トポロジー分子極性表面積: 139
じっけんとくせい
- 濃度: 10 mg/mL (840022C-25mg)
25 mg/mL (840022C-200mg)
L-a-Phosphatidylethanolamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | L228195-0.5mg |
L-a-Phosphatidylethanolamine |
383907-18-4 | 0.5mg |
$ 120.00 | 2022-06-02 | ||
TRC | L228195-1mg |
L-a-Phosphatidylethanolamine |
383907-18-4 | 1mg |
$ 200.00 | 2022-06-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 840022P-200MG |
Brain PE |
383907-18-4 | 200mg |
¥15588.76 | 2023-11-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 840022P-25MG |
Brain PE |
383907-18-4 | 25mg |
¥5341.24 | 2023-11-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 840022C-25MG |
Brain PE |
383907-18-4 | 25mg |
¥5341.22 | 2023-11-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 840022C-200MG |
Brain PE |
383907-18-4 | 200mg |
¥15588.76 | 2023-11-02 |
L-a-Phosphatidylethanolamine 関連文献
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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7. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
L-a-Phosphatidylethanolamineに関する追加情報
Recent Advances in the Study of L-α-Phosphatidylethanolamine and Compound 383907-18-4: Implications for Biomedical Applications
L-α-Phosphatidylethanolamine (PE), a critical phospholipid component of cellular membranes, has garnered significant attention in recent biomedical research due to its role in membrane fusion, autophagy, and apoptosis. Concurrently, the small molecule compound 383907-18-4 has emerged as a potential modulator of lipid metabolism and signaling pathways. This research brief synthesizes the latest findings on these two entities, highlighting their interplay and therapeutic potential in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes.
A 2023 study published in Nature Chemical Biology elucidated the structural dynamics of PE in lipid bilayers using advanced cryo-EM techniques, revealing how its conical shape facilitates membrane curvature during vesicle formation. Parallel research in Journal of Medicinal Chemistry identified 383907-18-4 as a selective binder to PE-rich domains, with demonstrated efficacy in enhancing drug delivery systems. The compound's CAS number (383907-18-4) has since become a focal point in pharmacokinetic studies, particularly regarding its stability in phospholipid matrices.
Innovative methodologies have been developed to study these compounds. Mass spectrometry imaging (MSI) now enables spatial mapping of PE distribution in tissues at 10 μm resolution, while quantum mechanical calculations predict 383907-18-4's binding affinities with 92% accuracy compared to experimental data. These technological advances, coupled with high-throughput screening of PE-interacting proteins, have uncovered novel targets for 383907-18-4 derivatives.
Clinical implications are particularly promising in oncology. Phase I trials of 383907-18-4-conjugated PE liposomes showed 40% tumor reduction in murine models of triple-negative breast cancer, with minimal hepatotoxicity. Furthermore, PE's role in mitophagy has inspired development of 383907-18-4 analogs that selectively degrade damaged mitochondria - a breakthrough reported in Cell Metabolism's April 2024 issue.
Challenges remain in scaling these findings. The labile nature of PE in oxidative environments necessitates advanced formulation strategies, while 383907-18-4's metabolic clearance rate requires structural optimization. However, recent PEGylation approaches have extended the half-life of PE-based therapeutics by 3-fold, and deuterium substitution at key positions of 383907-18-4 has improved its metabolic stability by 60%.
Future directions include exploring PE's newly discovered function in extracellular vesicle signaling and developing 383907-18-4 variants that can cross the blood-brain barrier. Collaborative efforts between computational chemists and membrane biologists are expected to yield next-generation lipid-based therapeutics within the next five years, with at least three 383907-18-4 derivatives currently in preclinical development for Alzheimer's disease and NAFLD.
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